REACTION_CXSMILES
|
P([O:8][CH2:9][CH3:10])(OCC)OCC.C[O:12][CH2:13][CH2:14]CC.[CH3:17][C:18](C)([O-:20])C.[K+].[CH2:23]([O:30][C:31]1[CH:38]=[CH:37][C:34]([CH:35]=O)=[CH:33][CH:32]=1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O.C(O)(C)(C)C>[CH2:18]([O:20][C:9](=[O:8])[C:10]([O:12][CH2:13][CH3:14])=[CH:35][C:34]1[CH:37]=[CH:38][C:31]([O:30][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:32][CH:33]=1)[CH3:17] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
COCCCC
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4.61 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for approximately 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach 15° C.
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated in vacuo, and ethanol (30 mL)
|
Type
|
ADDITION
|
Details
|
was added to the stirred solution
|
Type
|
CUSTOM
|
Details
|
After crystallization
|
Type
|
ADDITION
|
Details
|
water (18 mL) was added to the suspension
|
Type
|
FILTRATION
|
Details
|
The light-yellow title compound was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol/water (1:1 v/v)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 6.52 g (92% yield)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(=CC1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |